molecular formula C2H4FI B1294473 1-Fluoro-2-iodoethane CAS No. 762-51-6

1-Fluoro-2-iodoethane

Cat. No.: B1294473
CAS No.: 762-51-6
M. Wt: 173.96 g/mol
InChI Key: LVYJIIRJQDEGBR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Fluoro-2-iodoethane plays a significant role in various biochemical reactions. It is commonly used as a reagent in the synthesis of fluorinated analogs for positron emission tomography (PET) studies, particularly for imaging kappa opioid receptors . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the incorporation of fluorine into target molecules. These interactions are crucial for the development of PET tracers, which are used to visualize and study biological processes in vivo.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, this compound may affect gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular functions and processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound is used in the synthesis of PET tracers that target kappa opioid receptors, where it binds to these receptors and allows for their visualization in imaging studies . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is known to be sensitive to light and heat, which can lead to its degradation and reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs . It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into target molecules. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and developing effective PET tracers.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are important factors that determine its efficacy and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

1-Fluoro-2-iodoethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with iodine and a fluorinating agent under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-iodoethane involves its ability to form covalent bonds with nucleophiles. This reactivity is due to the presence of both fluorine and iodine atoms, which create a highly polarized molecule. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

1-Fluoro-2-iodoethane can be compared with other halogenated hydrocarbons, such as:

  • 1-Fluoro-2-bromoethane
  • 1-Fluoro-2-chloroethane
  • 1-Iodo-2-chloroethane

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. The presence of different halogens affects their reactivity, stability, and the types of reactions they can undergo. This compound is unique due to the combination of fluorine and iodine, which imparts distinct reactivity and makes it particularly useful in certain synthetic and analytical applications .

Properties

IUPAC Name

1-fluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJIIRJQDEGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227056
Record name Ethane, 1-fluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-51-6
Record name Ethane, 1-fluoro-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-fluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-fluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the stable isomers of 1-fluoro-2-iodoethane and how do their relative stabilities differ between liquid and vapor phases?

A: this compound exists as two rotational isomers: gauche and trans. Research indicates that the gauche isomer is more stable in the liquid state, while the trans form exhibits greater stability in the vapor phase []. This difference in stability likely arises from the varying dipole moments and intermolecular interactions present in each phase.

Q2: What spectroscopic techniques were employed to study this compound and what information can be derived from these analyses?

A: The researchers utilized infrared (IR) spectroscopy in solid, liquid, and vapor states, alongside Raman spectroscopy of the liquid phase, to study this compound []. These techniques provide insights into the vibrational frequencies of the molecule, enabling the identification of functional groups and determination of molecular structure. Additionally, analysis of the spectra allows for a complete vibrational frequency assignment, furthering our understanding of the molecule's vibrational modes and overall behavior.

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